5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a morpholinobenzyloxy substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Another heterocyclic compound with similar structural features.
Isoxazolo[4,5-b]pyridine: A compound with a different heterocyclic core but similar functional groups.
Uniqueness
5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the morpholinobenzyloxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[4-(1H-pyrrolo[2,3-b]pyridin-5-yloxymethyl)phenyl]morpholine |
InChI |
InChI=1S/C18H19N3O2/c1-3-16(21-7-9-22-10-8-21)4-2-14(1)13-23-17-11-15-5-6-19-18(15)20-12-17/h1-6,11-12H,7-10,13H2,(H,19,20) |
InChI Key |
HDXRNFIKIZBDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)COC3=CN=C4C(=C3)C=CN4 |
Origin of Product |
United States |
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